2-Ethyl 4-propan-2-yl 5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a pyrimidine ring, and various functional groups
Preparation Methods
The synthesis of 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene ring, followed by the introduction of the pyrimidine ring and the various functional groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, interacting with specific biological targets.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets and pathways involved would depend on the specific functional groups and their interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and pyrimidine-containing molecules. Compared to these compounds, 2-ETHYL 4-PROPAN-2-YL 5-(4-{[4-(2-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}BUTANAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is unique due to its combination of functional groups and the presence of both thiophene and pyrimidine rings. This unique structure may confer specific properties, such as enhanced stability or specific interactions with biological targets.
Properties
Molecular Formula |
C28H30F3N3O8S2 |
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Molecular Weight |
657.7 g/mol |
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 5-[4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanoylamino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C28H30F3N3O8S2/c1-6-41-26(37)23-16(4)22(25(36)42-15(2)3)24(43-23)34-21(35)12-9-13-44(38,39)27-32-18(14-20(33-27)28(29,30)31)17-10-7-8-11-19(17)40-5/h7-8,10-11,14-15H,6,9,12-13H2,1-5H3,(H,34,35) |
InChI Key |
LHQRJSKPUZJGDO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCCS(=O)(=O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3OC)C(=O)OC(C)C)C |
Origin of Product |
United States |
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